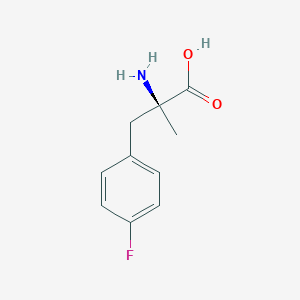
(S)-alpha-Allyl-proline hydrochloride
Übersicht
Beschreibung
“(S)-alpha-Allyl-proline hydrochloride” likely refers to a compound that contains an alpha-allyl-proline structure. Proline is an amino acid, and the “alpha-allyl” part suggests a modification at the alpha position of proline. The “S” indicates the stereochemistry of the molecule. The “hydrochloride” part means it’s a salt form of the compound, which is often done to improve the compound’s stability or solubility .
Molecular Structure Analysis
The molecular structure would be based on the proline amino acid, with an allyl group attached at the alpha position. The “S” configuration would affect the 3D structure of the molecule .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the specific conditions and reagents present. Amino acids like proline can participate in a variety of reactions, including peptide bond formation, and the allyl group could potentially undergo reactions like the allylic oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors like solubility, melting point, and stability could be influenced by the presence of the allyl group and the hydrochloride salt form .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
(S)-α-Allyl-proline hydrochloride finds application in organic synthesis, particularly as a catalyst. In a study by Usui, Schmidt, and Breit (2009), it was utilized in the dual Pd/proline-catalyzed α-allylation reaction of enolizable ketones and aldehydes with allylic alcohols. This process involved generating a crucial π-allyl Pd intermediate from allylic alcohol, followed by nucleophilic attack of the enamine formed from the corresponding enolizable carbonyl substrate and proline (Usui, Schmidt, & Breit, 2009).
Enantioselective Reactions
(S)-α-Allyl-proline hydrochloride plays a role in enantioselective reactions. Traverse, Zhao, Hoveyda, and Snapper (2005) demonstrated its use in catalyzing the reaction of allyltrichlorosilane with aryl and α,β-unsaturated aldehydes at room temperature to afford homoallylic alcohols with high enantiomeric excess. The chiral catalyst used in this reaction was easily prepared from optically pure proline (Traverse, Zhao, Hoveyda, & Snapper, 2005).
Synthesis of Amino Acid Derivatives
The compound is also significant in the synthesis of amino acid derivatives. Iseki et al. (1997) reported its use in catalyzing the allylation and crotylation of aromatic aldehydes with allylic trichlorosilanes, yielding chiral homoallylic alcohols and their enantiomers with good enantioselective yields (Iseki, Kuroki, Takahashi, Kishimoto, & Kobayashi, 1997).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYYEOOBZVTROL-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@]1(CCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-Allyl-proline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)



